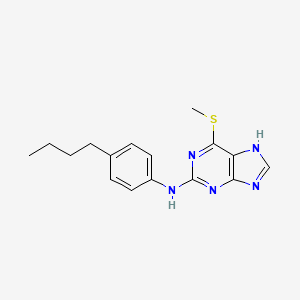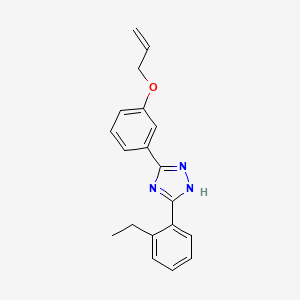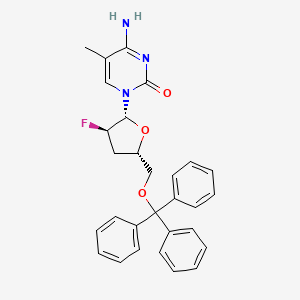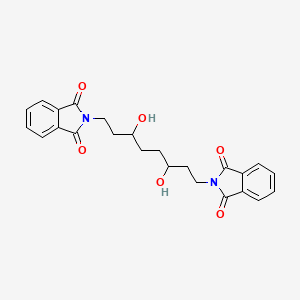
(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 173730 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Chemical Reactions Analysis
NSC 173730 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 173730 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, it has potential therapeutic applications, and in industry, it is used in the development of new materials and processes.
Mechanism of Action
The mechanism of action of NSC 173730 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
NSC 173730 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or similar reactivity. The comparison helps in understanding the distinct properties and potential advantages of NSC 173730.
Properties
CAS No. |
56306-52-6 |
|---|---|
Molecular Formula |
C27H28O6S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
[10-[(4-methylphenyl)sulfonyloxymethyl]-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H28O6S2/c1-18-7-11-20(12-8-18)34(28,29)32-16-26-24-15-25(23-6-4-3-5-22(23)24)27(26)17-33-35(30,31)21-13-9-19(2)10-14-21/h3-14,24-27H,15-17H2,1-2H3 |
InChI Key |
RGYGBQIJJSZHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


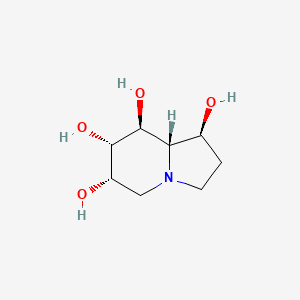



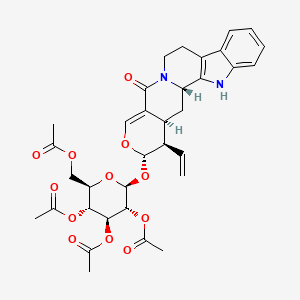
![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
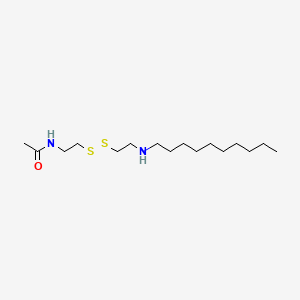
![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
